molecular formula C17H12BrNO3S B14378270 8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid CAS No. 90094-16-9

8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid

Cat. No.: B14378270
CAS No.: 90094-16-9
M. Wt: 390.3 g/mol
InChI Key: GUUAZZWPJFGGOJ-UHFFFAOYSA-N
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Description

8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid is an organic compound with a complex structure that includes a naphthalene ring, a sulfonic acid group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid typically involves the reaction of 4-bromobenzaldehyde with 8-amino-1-naphthalenesulfonic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The bromophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

90094-16-9

Molecular Formula

C17H12BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

8-[(4-bromophenyl)methylideneamino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C17H12BrNO3S/c18-14-9-7-12(8-10-14)11-19-15-5-1-3-13-4-2-6-16(17(13)15)23(20,21)22/h1-11H,(H,20,21,22)

InChI Key

GUUAZZWPJFGGOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=CC3=CC=C(C=C3)Br)C(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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